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Compound of Interest

Compound Name: Paricalcitol-D6

Cat. No.: B1574303 Get Quote

This guide provides a comprehensive technical overview of Paricalcitol-D6, a deuterated

analog of the vitamin D receptor agonist, Paricalcitol. Designed for researchers, medicinal

chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document

details the molecule's core chemical properties and explores its critical role in modern

bioanalysis.

Introduction: The Significance of Isotopic Labeling
Paricalcitol is a synthetically manufactured analog of calcitriol, the active form of vitamin D,

used to prevent and treat secondary hyperparathyroidism associated with chronic kidney

disease[1][2]. In the realm of drug development and clinical monitoring, accurately quantifying

the concentration of such therapeutic agents in biological matrices is paramount. This

necessitates the use of a highly reliable internal standard in analytical methodologies like liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Paricalcitol-D6 serves this exact purpose[2][3]. It is a stable, isotopically labeled version of

Paricalcitol where six hydrogen atoms have been replaced by deuterium atoms[2][4][5]. This

substitution results in a molecule that is chemically identical to the parent drug in its behavior

during sample extraction and chromatographic separation but is distinguishable by its higher

mass. This key difference allows it to serve as an ideal internal standard, correcting for

variability and matrix effects during analysis, thereby ensuring the highest degree of accuracy

and precision in quantification.
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Core Chemical Attributes of Paricalcitol-D6
A thorough understanding of the molecular structure and weight is fundamental to the

application of Paricalcitol-D6 as an analytical standard.

Chemical Structure and Isotopic Placement
The parent compound, Paricalcitol, is chemically designated as 19-nor-1α,3β,25-trihydroxy-

9,10-secoergosta-5(Z),7(E),22(E)-triene[1]. The molecular formula for Paricalcitol is

C27H44O3[1][6][7].

In Paricalcitol-D6, the isotopic labeling is specifically targeted at the side chain. The six

deuterium atoms replace the six hydrogen atoms on the two methyl groups attached to the C25

position. This placement is strategically chosen to be in a chemically stable part of the

molecule, minimizing the risk of back-exchange of deuterium for hydrogen during sample

workup or storage.

The resulting molecular formula for Paricalcitol-D6 is C27H38D6O3[2][4][5].

Molecular Weight
The molecular weight of a compound is a critical parameter for mass spectrometry.

Paricalcitol (Unlabeled): The molecular weight is approximately 416.64 g/mol [1][7][8].

Paricalcitol-D6: With the substitution of six hydrogen atoms (atomic weight ~1.008 amu)

with six deuterium atoms (atomic weight ~2.014 amu), the molecular weight increases[9][10].

The molecular weight of Paricalcitol-D6 is approximately 422.67 g/mol [2][3][4].

This mass shift of +6 Da is ideal for mass spectrometry, as it provides a clear distinction

between the analyte (Paricalcitol) and the internal standard (Paricalcitol-D6) without

significantly altering the molecule's chemical properties.

Summary of Physicochemical Properties
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Property Paricalcitol Paricalcitol-D6

CAS Number 131918-61-1[6][7][8] 2070009-67-3[2][5]

Molecular Formula C27H44O3[1][6][7][8] C27H38D6O3[2][4][5]

Molecular Weight 416.64 g/mol [1][7][8] 422.67 g/mol [2][3][4]

Appearance White to off-white solid[1][8] White to off-white solid[2][3]

Application in Bioanalytical Methods
The primary and most vital application of Paricalcitol-D6 is as an internal standard for the

quantitative analysis of Paricalcitol in biological samples (e.g., plasma, serum) by LC-MS/MS[2]

[3].

The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass

spectrometry. The underlying principle relies on the near-identical physicochemical properties

of the analyte and the standard.

Co-elution: Paricalcitol and Paricalcitol-D6 exhibit virtually identical retention times during

liquid chromatography.

Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass

spectrometer's source.

Correction for Variability: Any loss of analyte during sample preparation (e.g., protein

precipitation, liquid-liquid extraction) or fluctuations in instrument response will affect the

internal standard to the same degree.

By adding a known concentration of Paricalcitol-D6 to every sample, standard, and quality

control at the beginning of the workflow, the ratio of the analyte's MS signal to the internal

standard's MS signal can be used to calculate the analyte's concentration with high precision,

effectively nullifying experimental variations.
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Example Experimental Protocol: Quantification of
Paricalcitol in Human Plasma
The following is a representative workflow for the bioanalysis of Paricalcitol.

Methodology:

Sample Preparation:

To 100 µL of plasma sample, standard, or QC, add 10 µL of Paricalcitol-D6 internal

standard working solution (e.g., at 50 ng/mL).

Vortex briefly to mix.

Add 400 µL of acetonitrile to precipitate proteins.

Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated

protein.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid).

LC-MS/MS Analysis:

LC System: A standard HPLC or UHPLC system.

Column: A C18 reverse-phase column suitable for small molecules.

Mobile Phase: Gradient elution using water and acetonitrile, both containing 0.1% formic

acid.

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode.

MRM Transitions (Illustrative):
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Paricalcitol: Q1 -> Q3 (e.g., m/z 417.3 -> 135.1)

Paricalcitol-D6: Q1 -> Q3 (e.g., m/z 423.3 -> 135.1)

Data Processing:

Integrate the peak areas for both the Paricalcitol and Paricalcitol-D6 MRM transitions.

Calculate the Peak Area Ratio (PAR) = Area(Paricalcitol) / Area(Paricalcitol-D6).

Construct a calibration curve by plotting the PAR of the standards against their known

concentrations.

Determine the concentration of Paricalcitol in the unknown samples by interpolating their

PAR values from the linear regression of the calibration curve.

Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow.
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Caption: Bioanalytical workflow for Paricalcitol quantification using Paricalcitol-D6.
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Conclusion
Paricalcitol-D6 is an indispensable tool for researchers and clinical laboratories tasked with

the quantification of Paricalcitol. Its design as a stable isotope-labeled internal standard

ensures the highest level of analytical rigor and data integrity. By leveraging the principles of

isotope dilution mass spectrometry, Paricalcitol-D6 enables the development of robust,

accurate, and precise bioanalytical methods that are essential for pharmacokinetic studies,

therapeutic drug monitoring, and regulatory submissions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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